molecular formula C9H9NO2 B1595171 1-Cyclopropyl-4-nitrobenzene CAS No. 6921-44-4

1-Cyclopropyl-4-nitrobenzene

Cat. No.: B1595171
CAS No.: 6921-44-4
M. Wt: 163.17 g/mol
InChI Key: NWKFTTYCSJGVPB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-nitrobenzene is an organic compound with the molecular formula C₉H₉NO₂ It consists of a benzene ring substituted with a cyclopropyl group at the 1-position and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-nitrobenzene with cyclopropylboronic acid in the presence of palladium acetate, tricyclohexyl phosphine, and potassium carbonate in a toluene-water mixture under an argon atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: Iron and hydrochloric acid or palladium on carbon with hydrogen gas.

    Nucleophilic Substitution: Sodium methoxide or other strong bases.

Major Products:

    Reduction: 1-Cyclopropyl-4-aminobenzene.

    Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

1-Cyclopropyl-4-nitrobenzene consists of a benzene ring substituted with a cyclopropyl group at the 1-position and a nitro group at the 4-position. Its unique structure allows it to participate in various chemical reactions and serves as an intermediate in synthesizing more complex organic molecules .

Chemistry

This compound is widely used as an intermediate in organic synthesis , contributing to the development of various complex molecules. Its unique structure allows for modifications that can yield valuable derivatives.

Biology

Research into nitroaromatic compounds has shown that they can significantly affect biological systems. Studies focus on understanding their mechanisms of action and potential biological activities, including:

  • Toxicological Studies : Investigating the effects of nitroaromatic compounds on cellular systems.
  • Pharmacological Research : Exploring potential therapeutic uses based on their biological interactions .

Medicine

The compound serves as a precursor for pharmaceutical compounds , particularly in developing drugs targeting specific biological pathways. Its ability to undergo various transformations makes it a valuable building block in medicinal chemistry .

Industry

In industrial applications, this compound is utilized in:

  • Agrochemical Development : As a component in synthesizing pesticides and herbicides.
  • Dyes and Pigments : Contributing to the formulation of colorants used in various products .

Neuroprotection Research

Recent studies have investigated the neuroprotective effects of nitroaromatic compounds in ischemic stroke models. These studies suggest that certain derivatives may inhibit necroptosis, providing insights into potential treatments for neurodegenerative diseases.

Cancer Cell Studies

Research has also focused on evaluating the effects of this compound derivatives on cancer cells. These studies aim to understand their cytotoxicity and mechanism of action against different cancer types .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-nitrobenzene primarily involves its interactions with molecular targets through its nitro and cyclopropyl groups. The nitro group can participate in redox reactions, while the cyclopropyl group can influence the compound’s conformational rigidity and metabolic stability .

Comparison with Similar Compounds

    1-Cyclopropyl-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    1-Cyclopropyl-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: 1-Cyclopropyl-4-nitrobenzene is unique due to the presence of both a cyclopropyl and a nitro group on the benzene ring.

Biological Activity

1-Cyclopropyl-4-nitrobenzene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a nitro-substituted benzene ring. The compound's molecular formula is C9H10N2O2C_9H_{10}N_2O_2, with a molecular weight of approximately 178.19 g/mol. The unique structure influences its reactivity and biological interactions.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives have demonstrated minimum inhibitory concentrations (MICs) below 0.24 μg/mL against specific bacterial strains .
  • Anticancer Properties : Some derivatives have been reported to exhibit significant antiproliferative effects against cancer cell lines, with IC50 values indicating potent activity. For instance, certain nitro-substituted compounds have shown IC50 values as low as 0.94 µM against U251 glioblastoma cells .
  • Mechanisms of Action : The nitro group in these compounds is known to participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components, potentially inducing apoptosis in cancerous cells .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of various nitro-substituted compounds, including this compound derivatives. The findings revealed that these compounds significantly inhibited cell proliferation in multiple cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction. Notably, the study highlighted the role of the cyclopropyl moiety in enhancing biological potency through improved binding affinity to target proteins associated with cancer progression .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested for their antimicrobial efficacy against common pathogens. The results indicated a broad spectrum of activity, particularly against Salmonella typhi and Bacillus subtilis. The study utilized standard broth microdilution methods to determine MIC values, confirming the effectiveness of these compounds as potential antimicrobial agents .

Data Tables

The following tables summarize key findings related to the biological activity of this compound and its derivatives.

Biological Activity Target Organism/Cell Line IC50/MIC Value Reference
AnticancerU251 (glioblastoma)0.94 µM
AntimicrobialSalmonella typhi< 0.24 μg/mL
Bacillus subtilis< 0.24 μg/mL

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Cyclopropyl-4-nitrobenzene in laboratory settings?

  • Methodological Answer :

  • Use enclosed systems or local exhaust ventilation to minimize inhalation exposure .
  • Wear PPE: nitrile gloves, safety goggles, and lab coats. For powdered forms, use respiratory protection (e.g., N95 masks) .
  • Store in airtight containers at 2–8°C, protected from light and ignition sources .
  • In case of spills, avoid compressed air for cleanup; use inert absorbents and neutralize with appropriate solvents (e.g., ethanol for dust suppression) .

Q. How can this compound be synthesized, and what are critical reaction parameters?

  • Methodological Answer :

  • A plausible route involves nitration of 1-cyclopropylbenzene using mixed acid (HNO₃/H₂SO₄) at 0–5°C to control regioselectivity and prevent over-nitration .
  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2). Purify via column chromatography or recrystallization (ethanol/water) .
  • Key Parameters : Temperature control (<10°C), stoichiometric excess of nitric acid (1.2 eq), and inert atmosphere to avoid side reactions .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR : Analyze cyclopropyl ring protons (δ 1.2–2.0 ppm, multiplet) and nitro group deshielding effects on aromatic protons (δ 8.0–8.5 ppm) .
  • IR : Confirm nitro group presence via asymmetric/symmetric stretching (1520 cm⁻¹ and 1350 cm⁻¹) .
  • HPLC : Use C18 column with UV detection (254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the aromatic ring. The nitro group deactivates the ring, directing electrophiles to the meta position relative to the cyclopropyl group .
  • Compare with experimental data (e.g., bromination or sulfonation outcomes) to validate computational predictions .

Q. What strategies resolve contradictions in reported toxicity data for nitrobenzene derivatives?

  • Methodological Answer :

  • Conduct comparative toxicity assays (e.g., Ames test for mutagenicity vs. acute oral toxicity in rodents) under standardized OECD guidelines .
  • Analyze discrepancies using meta-regression models to account for variables like purity (>98% vs. technical-grade compounds) or solvent residues .

Q. How does the cyclopropyl group influence the photostability of this compound?

  • Methodological Answer :

  • Expose the compound to UV light (λ = 300–400 nm) and monitor degradation via GC-MS. Cyclopropane’s ring strain may accelerate nitro group reduction, forming 1-cyclopropylaniline .
  • Compare with non-cyclopropyl analogs (e.g., 4-nitrotoluene) to isolate steric/electronic effects .

Properties

IUPAC Name

1-cyclopropyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKFTTYCSJGVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310249
Record name 1-Cyclopropyl-4-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6921-44-4
Record name 1-Cyclopropyl-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6921-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclopropylnitrobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nitrophenylcyclopropane
Source DTP/NCI
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Record name 1-Cyclopropyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyclopropylnitrobenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DTR98UT8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a solution of cyclopropyl boronic acid (0.637 g, 0.00742 mmol) in dry toluene, were added 4-bromo nitrobenzene (1.00 g, 0.00495 mmol) and tetrakis triphenylphosphine palladium (0.099 g, 0.0099 mol). Degassed the reaction mixture for 30 minutes then added potassium carbonate (1.36 g, 0.009 mmol). The reaction mass was refluxed for 48 h. The excess of solvent was removed under vacuum and the reaction mass was diluted with water and extracted with ethyl acetate. The organic layer was separated, dried over anhydrous sodium sulphate and concentrated. The obtained crude was purified by column chromatography on silica gel eluting with 4% DCM: MeOH to afford 0.750 g of the desired product. 1HNMR (DMSO-d6): δ 0.82-0.84 (m, 2H), 1.09-1.13 (m, 2H), 2.01 (m, 1H), 7.32 (d, J=8.7 Hz, 2H), 8.09 (d, J=8.7 Hz, 2H).
Quantity
0.637 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
0.099 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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